2-(2-Methylphenyl)-1-phenylethan-1-amine chemical properties
2-(2-Methylphenyl)-1-phenylethan-1-amine chemical properties
An In-Depth Technical Guide to the Chemical Properties of 2-(2-Methylphenyl)-1-phenylethan-1-amine
Disclaimer: Direct experimental data for 2-(2-Methylphenyl)-1-phenylethan-1-amine is not extensively available in peer-reviewed literature. The following guide has been constructed by leveraging established principles of organic chemistry and drawing parallels from structurally analogous compounds, particularly within the 1,2-diarylethylamine class.
Introduction
The 1,2-diarylethylamine scaffold is a privileged structure in medicinal chemistry and pharmacology, forming the backbone of numerous psychoactive compounds.[1] These molecules are recognized for their interaction with various central nervous system targets, most notably as N-methyl-D-aspartate (NMDA) receptor antagonists.[1] This technical guide provides a detailed examination of the predicted chemical properties, a plausible synthetic route, and the expected analytical characteristics of a specific member of this class: 2-(2-Methylphenyl)-1-phenylethan-1-amine. This document is intended for researchers and professionals in drug development, offering a scientifically grounded framework for the synthesis, characterization, and safe handling of this and similar compounds.
Molecular Structure and Physicochemical Properties
Nomenclature and Structure
-
Systematic IUPAC Name: 2-(2-Methylphenyl)-1-phenylethan-1-amine
-
Common Synonyms: 1-Phenyl-2-(o-tolyl)ethanamine
-
Chemical Formula: C₁₅H₁₇N
-
Molecular Weight: 211.30 g/mol
-
Structure: The molecule features a central ethylamine backbone with two vicinal aryl substituents. A phenyl group is attached to the carbon bearing the amine (C1), and a 2-methylphenyl (o-tolyl) group is attached to the adjacent carbon (C2). The presence of a chiral center at C1 indicates that the compound can exist as a pair of enantiomers, (R)- and (S)-2-(2-Methylphenyl)-1-phenylethan-1-amine.
Predicted Physicochemical Properties
The following properties are estimated based on the general characteristics of 1,2-diarylethylamines and similarly substituted aromatic amines.
| Property | Predicted Value | Rationale / Comments |
| Physical State | Colorless to pale yellow liquid or low-melting solid | Similar to other phenylethylamines.[2] |
| Boiling Point | > 300 °C (at atmospheric pressure) | High molecular weight and aromatic nature suggest a high boiling point. |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol). Sparingly soluble in water. | The amine group provides some polarity, but the large hydrocarbon structure dominates. |
| pKa (of the conjugate acid) | ~9.0 - 10.0 | Typical for primary benzylic amines. |
Synthesis Pathway: Reductive Amination
A robust and widely applicable method for the synthesis of 2-(2-Methylphenyl)-1-phenylethan-1-amine is the reductive amination of its corresponding ketone precursor, 2-(2-methylphenyl)-1-phenylethan-1-one.[3] This one-pot reaction involves the formation of an imine intermediate from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.[4]
Reaction Scheme
Caption: Reductive amination of a ketone to a primary amine.
Experimental Protocol
Materials:
-
2-(2-methylphenyl)-1-phenylethan-1-one (1.0 eq)
-
Ammonium acetate (10.0 eq)
-
Sodium cyanoborohydride (NaBH₃CN) (1.5 eq)
-
Methanol (solvent)
-
Glacial acetic acid (catalyst)
-
Dichloromethane (DCM) for extraction
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add 2-(2-methylphenyl)-1-phenylethan-1-one (1.0 eq) and ammonium acetate (10.0 eq).
-
Dissolve the solids in methanol.
-
Add a catalytic amount of glacial acetic acid to facilitate imine formation.
-
Stir the mixture at room temperature for 30-60 minutes.
-
Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the stirring solution. Caution: NaBH₃CN is toxic and should be handled in a fume hood.
-
Continue to stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Partition the remaining aqueous residue between DCM and water.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude amine by column chromatography on silica gel.
Analytical and Spectroscopic Characterization
The following spectroscopic data are predicted based on the structure and known spectral properties of analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for structural elucidation.[5][6]
Predicted ¹H NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.40 - 7.10 | m | 9H | Ar-H | Protons on both the phenyl and o-tolyl rings.[7] |
| ~ 4.20 | t | 1H | CH -NH₂ | Methine proton at the chiral center, coupled to the adjacent CH₂ group. |
| ~ 3.00 | d | 2H | CH₂ -Ar | Methylene protons adjacent to the o-tolyl group, coupled to the methine proton. |
| ~ 2.30 | s | 3H | Ar-CH₃ | Methyl group protons on the o-tolyl ring. |
| ~ 1.60 | br s | 2H | NH₂ | Amine protons; signal is typically broad and may exchange with D₂O.[8][9] |
Predicted ¹³C NMR Spectral Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 145 - 135 | Ar C (quaternary) | Aromatic quaternary carbons. |
| ~ 130 - 125 | Ar C H | Aromatic methine carbons.[5] |
| ~ 55 - 60 | C H-NH₂ | Carbon of the chiral center, deshielded by the attached nitrogen.[9] |
| ~ 45 - 50 | C H₂-Ar | Methylene carbon. |
| ~ 19 - 21 | Ar-C H₃ | Methyl carbon on the o-tolyl group. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify key functional groups.[10][11][12]
Predicted IR Absorptions:
| Wavenumber (cm⁻¹) | Vibration | Intensity | Comments |
| 3380 - 3300 | N-H stretch (asymmetric & symmetric) | Medium, Sharp | A characteristic pair of peaks for a primary amine (R-NH₂).[8][9] |
| 3100 - 3000 | C-H stretch (aromatic) | Medium | Typical for sp² C-H bonds in aromatic rings. |
| 3000 - 2850 | C-H stretch (aliphatic) | Medium | For sp³ C-H bonds in the ethyl backbone and methyl group. |
| 1620 - 1580 | N-H bend (scissoring) | Medium | Characteristic bending vibration for primary amines.[10] |
| 1600, 1490, 1450 | C=C stretch (aromatic) | Medium-Strong | Aromatic ring skeletal vibrations. |
| 1250 - 1020 | C-N stretch | Medium | For the aliphatic amine C-N bond.[10] |
Mass Spectrometry (MS)
Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule. Electrospray Ionization (ESI) is a common technique for such molecules.
Predicted ESI-MS Fragmentation:
Phenylethylamines are known to undergo characteristic fragmentation, often involving the loss of ammonia (NH₃) from the protonated molecule [M+H]⁺.[13][14][15]
-
[M+H]⁺: Expected at m/z = 212.14
-
Major Fragment [M+H - NH₃]⁺: Expected at m/z = 195.12. This fragment is often very intense and results from the loss of ammonia, potentially forming a stable spiro[2.5]octadienylium ion or a related rearranged cation.[13][16][17]
Caption: Primary ESI-MS fragmentation pathway.
Potential Applications and Biological Context
The 1,2-diarylethylamine class, to which 2-(2-Methylphenyl)-1-phenylethan-1-amine belongs, is primarily known for its activity as dissociative agents.[1] Compounds like diphenidine and methoxphenidine, which share this core structure, are potent NMDA receptor antagonists.[18] This mechanism of action is similar to that of well-known dissociatives like ketamine and phencyclidine (PCP). Therefore, it is plausible that 2-(2-Methylphenyl)-1-phenylethan-1-amine could exhibit similar pharmacological properties. Its primary value would be as a research chemical for studying NMDA receptor pharmacology and as a scaffold for the development of novel central nervous system agents.
Safety and Handling
Hazard Classification: Based on analogous compounds like 2-phenylethylamine, this compound should be handled as a corrosive and toxic substance.[19][20]
GHS Hazard Statements (Predicted):
-
H301: Toxic if swallowed.
-
H314: Causes severe skin burns and eye damage.
-
H318: Causes serious eye damage.
Precautionary Measures:
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[19][21] Eyewash stations and safety showers should be readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[21]
-
Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.[20]
-
Respiratory Protection: If vapors or aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors/amines.
-
-
Handling: Avoid all personal contact, including inhalation.[20] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[21]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Keep away from acids and strong oxidizing agents.
-
Spill & Disposal: Absorb spills with an inert material and place in a suitable, sealed container for disposal.[2] All waste must be handled in accordance with local, state, and federal regulations.[20]
Conclusion
While 2-(2-Methylphenyl)-1-phenylethan-1-amine is not a widely characterized compound, its chemical properties and behavior can be reliably predicted based on its structural class. This guide provides a comprehensive overview for researchers, outlining a practical synthetic approach via reductive amination and detailing the expected spectroscopic signatures for structural confirmation. The compound's presumed activity as an NMDA receptor antagonist places it within a significant class of neuropharmacological agents, warranting careful and informed handling as a potentially toxic and corrosive substance.
References
-
University of California, Los Angeles. (n.d.). IR Spectroscopy Tutorial: Amines. UCLA Chemistry. Retrieved from [Link]
-
Nishida, T., et al. (2020). In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry. Retrieved from [Link]
-
Smith, B. C. (2019). Organic Nitrogen Compounds II: Primary Amines. Spectroscopy Online. Retrieved from [Link]
-
NC State University Libraries. (n.d.). 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. Retrieved from [Link]
-
OpenStax. (2023). 24.10 Spectroscopy of Amines - Organic Chemistry. Retrieved from [Link]
-
Nishida, T., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. ACS Publications. Retrieved from [Link]
-
Lin, H.-R., et al. (2018). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Retrieved from [Link]
-
Illinois State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]
-
Nishida, T., et al. (2021). Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. PubMed. Retrieved from [Link]
-
Nadoni, V., et al. (n.d.). Synthesis of N,N‐diarylmethylamines, 1,2‐diarylethylamines, and... ResearchGate. Retrieved from [Link]
-
DeTora, M., et al. (2022). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement. Organic Letters. Retrieved from [Link]
-
University of Manchester. (n.d.). Diarylamine Synthesis via Desulfinylative Smiles Rearrangement - Research Explorer. Retrieved from [Link]
-
Cole-Parmer. (2004). Material Safety Data Sheet - Phenethylamine. Retrieved from [Link]
-
Wikipedia. (n.d.). 1,2-Diarylethylamine. Retrieved from [Link]
-
Trimarco, L., et al. (n.d.). 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. PMC. Retrieved from [Link]
-
Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]
-
Wallach, J., & Brandt, S. D. (2018). 1,2-Diarylethylamine- and Ketamine-Based New Psychoactive Substances. DRUGZ. Retrieved from [Link]
-
Chemwatch. (n.d.). Chemwatch GHS SDS in English (European) 48281. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C and 1 H NMR chemical shifts for 1 (υ ppm from TMS š 0.01) a. Retrieved from [Link]
-
Dayrit, F. M., & de Dios, A. C. (2017). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Natural Product Communications. Retrieved from [Link]
-
Nottingham ePrints. (n.d.). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Note 1. Retrieved from [Link]
-
Balci, M. (2005). Combination of 1H and 13C NMR Spectroscopy. In Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
-
ChemWis. (2025). Enantioselective synthesis of (R)- & (S)-1-phenylethan-1-amine from acetophenone. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Direct reductive amination of various acetophenone analogues with N-methylaniline a. Retrieved from [Link]
-
Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]
- Rasayan Journal of Chemistry. (n.d.). N- (2-PHENYL-1,8-NAPHTHYRIDIN-3-YL)ACETAMIDE AND 2- [SUBSTITUTED-(1H-BENZO[d]. Retrieved from https://rasayanjournal.co.in/admin/php/upload/100_pdf.pdf
-
Organic Chemistry Portal. (2024). Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines. Retrieved from [Link]
Sources
- 1. 1,2-Diarylethylamine - Wikipedia [en.wikipedia.org]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. Reductive amination - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications | IntechOpen [intechopen.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 24.10 Spectroscopy of Amines – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry [mdpi.com]
- 17. Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. drugz.fr [drugz.fr]
- 19. fishersci.com [fishersci.com]
- 20. datasheets.scbt.com [datasheets.scbt.com]
- 21. aksci.com [aksci.com]
